

Application Note: Synthesis of Heterocyclic Compounds Using Diallyldibutyltin

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Compound of Interest

Compound Name: DIALLYLDIBUTYLtin

CAS No.: 15336-98-8

Cat. No.: B095495

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Abstract

The synthesis of functionalized heterocyclic scaffolds—specifically oxiranes (epoxides) and nitrogen-containing rings like pyrrolidines—is a cornerstone of modern drug discovery.

Diallyldibutyltin (

) serves as a unique, atom-economical allylation reagent that offers distinct advantages over traditional allyl-magnesium or allyl-lithium species. Unlike highly basic organometallics, **diallyldibutyltin** tolerates sensitive functional groups (esters, nitriles) and can be activated selectively using Lewis acids or Transition Metal catalysts. This guide details two primary workflows: the direct synthesis of allyloxiranes from

-haloketones and the assembly of N-heterocycles via chemo-selective allylation followed by Ring-Closing Metathesis (RCM).

Chemical Mechanism & Reagent Profile

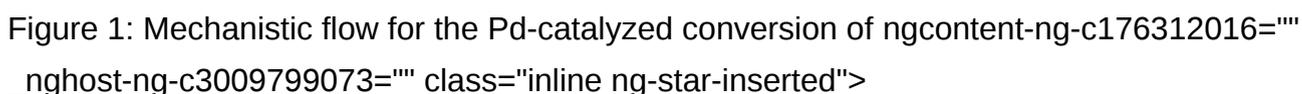
Reagent Characteristics[1]

- Chemical Name: **Diallyldibutyltin** (Dibutyl-di-2-propenylstannane)[1]
- Structure:
- Role: Nucleophilic Allyl Donor / Lewis Acid-Compatible Reagent[1]

- Key Advantage: Dual-allyl transfer capability and stability towards moisture compared to Grignard reagents.

Mechanistic Pathways

Diallyldibutyltin operates primarily through transmetalation. In the presence of a Palladium(0) catalyst or a mild Lewis Acid, the allyl group is transferred to an electrophile. Uniquely, this reagent can facilitate "stapling" reactions where the tin center mediates the initial addition, followed by an intramolecular cyclization.

Figure 1: Mechanistic flow for the Pd-catalyzed conversion of 

-haloketones to allyloxiranes using **diallyldibutyltin**.

Application I: Direct Synthesis of Allyl-Oxiranes

This protocol describes the conversion of

-haloketones into functionalized epoxides (oxiranes). This reaction is significant because it introduces an allyl group and closes the epoxide ring in a single pot, preserving the stereochemistry of the substrate.

Experimental Principle

The reaction proceeds via the formation of a tin enolate or a palladium-

-allyl species. The nucleophilic allyl group attacks the carbonyl carbon, and the subsequent alkoxide displaces the

-halogen to close the epoxide ring.

Protocol: Pd-Catalyzed Allylation of 2-Chloroacetophenone

Materials:

- Substrate: 2-Chloroacetophenone (1.0 equiv)
- Reagent: **Diallyldibutyltin** (1.1 equiv)[1]

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

] (5 mol%)

- Solvent: THF (anhydrous)
- Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

- Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.[2]
- Charging: Add 2-Chloroacetophenone (1.55 g, 10 mmol) and (0.58 g, 0.5 mmol) to the flask.
- Solvent Addition: Syringe in 20 mL of anhydrous THF. Stir gently at room temperature for 5 minutes until the catalyst is fully dissolved (solution typically turns yellow/orange).
- Reagent Addition: Add **Diallyldibutyltin** (3.3 mL, ~11 mmol) dropwise via syringe over 5 minutes.
- Reaction: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting ketone spot should disappear.
- Quenching: Cool the reaction to room temperature. Add 10 mL of saturated aqueous solution (to sequester the tin byproduct as insoluble fluoride). Stir vigorously for 30 minutes.
- Work-up: Filter the white precipitate (Bu₂SnF₂) through a Celite pad. Extract the filtrate with Diethyl Ether (mL).
- Purification: Dry the combined organics over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Outcome:

- Product: 2-Allyl-2-phenyloxirane.
- Yield: Typically 75–85%.
- Data Validation:

NMR should show characteristic epoxide protons (approx. 3.0 ppm) and the terminal alkene signals (5.0–6.0 ppm).

Application II: Synthesis of N-Heterocycles (Pyrrolidines)

Diallyldibutyltin is an excellent reagent for generating bis-homoallylic amines, which are precursors for pyrrolidines via Ring-Closing Metathesis (RCM).

Experimental Principle

This workflow utilizes the "Sequential Allylation" capability. An imine is allylated by **diallyldibutyltin** to form a homoallylic amine. This amine is then N-allylated (using standard alkylation) or, in specific "gem-diallyl" protocols, the tin reagent can introduce a second allyl group under forcing conditions. The resulting diene undergoes RCM.

Protocol: Assembly of 2-Substituted-3-Pyrrolines

Materials:

- Substrate: N-Benzylideneaniline (Imine)[1]
- Reagent: **Diallyldibutyltin**[1][2][3][4]
- Promoter: [ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">](#)

(Scandium Triflate) or

- RCM Catalyst: Grubbs II Catalyst[1]

Workflow Diagram:

Figure 2: Workflow for synthesizing N-heterocycles using **Diallyldibutyltin**-mediated allylation followed by RCM.

Key Steps:

- Allylation: React the imine with **Diallyldibutyltin** (1.0 equiv) and (10 mol%) in to yield the homoallylic amine.
- N-Allylation: Treat the isolated amine with Allyl Bromide and in DMF to form the N,N-diallyl derivative.
- Cyclization: Dissolve the diene in DCM (dilute, 0.01 M) and add Grubbs II catalyst (5 mol%). Reflux for 2 hours to obtain the pyrroline.

Comparative Data & Performance

The following table compares **Diallyldibutyltin** against standard reagents for these transformations.

Feature	Diallyldibutyltin	Allyl-Magnesium Bromide	Allyltributyltin
Stability	Air/Moisture Stable	Highly Sensitive	Air Stable
Toxicity	Moderate (Organotin)	Low	High (Tributyltin is highly toxic)
Atom Economy	High (Transfers 2 Allyl groups*)	Low	Low (Transfers 1 Allyl group)
Functional Group Tolerance	Excellent (Esters, Nitriles)	Poor (Reacts with C=O, CN)	Good
Reaction Type	Pd-Catalyzed / Lewis Acid	Direct Nucleophilic Attack	Radical / Lewis Acid

*Note: Dual transfer requires specific stoichiometry and forcing conditions; typically acts as a mono-allyl donor in mild catalytic cycles.

Safety & Handling (SDS Summary)

- Hazards: Organotin compounds are toxic if swallowed and may cause skin/eye irritation. Long-term exposure can affect the central nervous system.
- PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
- Disposal: Do not dispose of down the drain. All tin waste must be collected in specific "Heavy Metal" waste streams. Use

or

workups to precipitate tin residues as solids for easier filtration and disposal.

References

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